molecular formula C21H19N3O2 B5572637 6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione

Cat. No. B5572637
M. Wt: 345.4 g/mol
InChI Key: UZGHUERUUDGQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione, also known as MPP, is a chemical compound with potential applications in scientific research. It belongs to the pyrazolopyridine family of compounds and has been studied for its mechanism of action and physiological effects.

Scientific Research Applications

Hydrogen-Bonded Structures and Supramolecular Aggregation

Research on similar pyrazolo[3,4-b]pyridine derivatives has shown significant interest in their hydrogen-bonded structures and supramolecular aggregation. Studies have observed that minor changes in remote substituents can lead to significant differences in hydrogen-bonded structures. These findings are important in the design of new materials with tailored properties, as they demonstrate how subtle modifications can impact the overall molecular arrangement and interactions (Trilleras et al., 2008).

Spiro Heterocyclization and Fused Polycyclic Structures

Spiro heterocyclization reactions involving pyrazolones and related compounds have been explored for synthesizing spiro[pyrano[2,3-c]pyrazole-4,3′-pyrroles] and other fused polycyclic structures. These reactions are of interest for developing compounds with potential applications in pharmaceuticals and materials science (Dmitriev et al., 2015; Nikpassand et al., 2010).

Synthesis and Reactivity

The synthesis and reactivity of pyrazolo[3,4-b]pyridine derivatives are of significant interest, as demonstrated by studies on their regioselective synthesis and reactions with various nucleophiles. These studies contribute to the development of novel synthetic pathways and the exploration of new compounds with potential applications in medicinal chemistry and material science (Charris-Molina et al., 2017).

properties

IUPAC Name

6-methyl-5-[(2-methylphenyl)methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-13-8-6-7-9-15(13)12-17-14(2)22-20-18(19(17)25)21(26)24(23-20)16-10-4-3-5-11-16/h3-11H,12H2,1-2H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGHUERUUDGQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC2=C(NC3=C(C2=O)C(=O)N(N3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.